

(+)-Fenchone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (+)-Fenchone

Cat. No.: B1675204

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IUPAC Name: (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

CAS Number: 4695-62-9

This technical guide provides an in-depth overview of **(+)-Fenchone**, a bicyclic monoterpene ketone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

(+)-Fenchone, a naturally occurring organic compound, is a colorless to pale yellow oily liquid with a characteristic camphor-like odor. It is a constituent of various essential oils, notably from fennel (*Foeniculum vulgare*). The quantitative properties of **(+)-Fenchone** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₁₀ H ₁₆ O
Molecular Weight	152.23 g/mol
Density	0.948 g/cm ³ at 20 °C
Boiling Point	193-194 °C
Melting Point	5-6 °C
Refractive Index	1.460-1.467 at 20 °C
Solubility	Insoluble in water; soluble in ethanol and non-volatile oils.
LogP	2.3

Biological and Pharmacological Activities

(+)-Fenchone has demonstrated a range of biological activities that are of interest in the fields of pharmacology and drug discovery. These activities include:

- **Antimicrobial and Antifungal Activity:** Fenchone has shown inhibitory effects against various bacteria and fungi.
- **Anti-inflammatory Effects:** It has been reported to possess anti-inflammatory properties.
- **Antioxidant Potential:** Studies have indicated that fenchone exhibits free radical scavenging activity.
- **Cytotoxicity:** Research has explored its cytotoxic effects against certain cancer cell lines, such as HeLa cells.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological evaluation of **(+)-Fenchone**.

Synthesis of (+)-Fenchone by Dehydrogenation of (+)-Fenchol

A common method for the preparation of **(+)-Fenchone** is the catalytic dehydrogenation of (+)-Fenchol.

Materials:

- (+)-Fenchol (purity > 95%)
- p-Xylene (solvent)
- Self-made dehydrogenation catalyst (e.g., copper-based)
- Three-necked flask equipped with a thermometer, mechanical stirrer, water trap, and reflux condenser.

Procedure:

- **Material Dewatering:** A mixture of (+)-Fenchol and p-Xylene (ratio 1:0.2) is added to the three-necked flask. The mixture is heated to reflux for approximately 30 minutes to remove any traces of water.
- **Catalytic Dehydrogenation:** After dewatering, the dehydrogenation catalyst is added to the flask (ratio of fenchol to catalyst is approximately 1:0.05). The reaction mixture is heated and maintained at a temperature that facilitates the dehydrogenation process, with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography.
- **Work-up and Purification:** Upon completion of the reaction, the mixture is cooled to room temperature. The catalyst is removed by filtration. The solvent (p-Xylene) is recovered by distillation. The resulting crude **(+)-Fenchone** is then purified by fractional distillation under reduced pressure to yield the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of (+)-Fenchone

This protocol outlines the parameters for the qualitative and quantitative analysis of **(+)-Fenchone**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890N GC with a 5975B MSD).
- Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 15 °C/min.
 - Hold: Maintain at 250 °C for 4 minutes.
- MSD Parameters:
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Ionization Mode: Electron Impact (EI).
 - Ionization Energy: 70 eV.
 - Scan Range: 45-400 amu.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of **(+)-Fenchone**.

Materials:

- **(+)-Fenchone**
- DPPH solution (0.1 mM in methanol)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

- **Sample Preparation:** Prepare a stock solution of **(+)-Fenchone** in methanol. From this stock, create a series of dilutions to test a range of concentrations.
- **Assay:** In a 96-well microplate, add 100 μ L of the DPPH solution to 100 μ L of each **(+)-Fenchone** dilution. A control well should contain 100 μ L of DPPH solution and 100 μ L of methanol.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of each well at 517 nm using a microplate reader.
- **Calculation:** The percentage of radical scavenging activity is calculated using the following formula: $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample. The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of **(+)-Fenchone**.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effect of **(+)-Fenchone** on cell lines, such as HeLa cells.

Materials:

- HeLa cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **(+)-Fenchone**
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plate
- CO₂ incubator
- Microplate reader

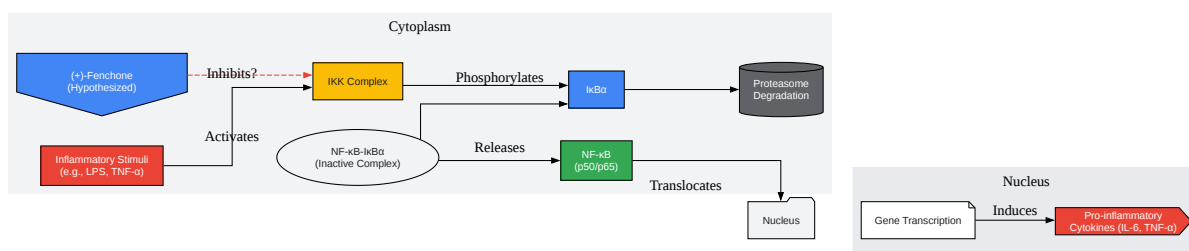
Procedure:

- **Cell Seeding:** Seed HeLa cells into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
- **Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of **(+)-Fenchone**. Include a vehicle control (medium with the same amount of solvent used to dissolve fenchone, e.g., DMSO) and a negative control (medium only). Incubate for another 24-48 hours.
- **MTT Addition:** Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Calculation: Cell viability is expressed as a percentage of the control. The IC_{50} value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.

Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the precise mechanism of **(+)-Fenchone** is still under investigation, a plausible hypothesis is its interference with this pathway.



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Caption: Hypothesized mechanism of **(+)-Fenchone**'s anti-inflammatory action via inhibition of the NF- κ B signaling pathway.

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